molecular formula C12H10Cl2N2 B8343582 2,4-Dichloro-6-phenethylpyrimidine

2,4-Dichloro-6-phenethylpyrimidine

Cat. No.: B8343582
M. Wt: 253.12 g/mol
InChI Key: LQROXLLINZAYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-6-phenethylpyrimidine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. As a dichloropyrimidine derivative, it features two halogen leaving groups that make it a valuable scaffold for constructing more complex molecules via nucleophilic aromatic substitution reactions, such as the introduction of amine or alkoxide functionalities . Pyrimidine-based compounds are privileged structures in medicinal chemistry due to their presence in a wide range of therapeutic agents . The 2,4-dichloro-6-methylpyrimidine scaffold, in particular, has been utilized in the rational design of selective inhibitors for targets like the EGFR T790M/L858R mutation, which is significant in the treatment of non-small cell lung cancer (NSCLC) . The structural similarity of this compound to these active compounds suggests its potential utility in synthesizing novel bioactive molecules for oncology research . Research Applications: • Medicinal Chemistry: Serves as a key building block for the synthesis of potential pharmaceutical candidates . • Drug Discovery: Used to create targeted libraries for screening against various biological targets. Handling and Storage: Store in a cool, dark place at room temperature. Keep the container tightly closed under an inert atmosphere. This solid is moisture-sensitive . Important Notice: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C12H10Cl2N2

Molecular Weight

253.12 g/mol

IUPAC Name

2,4-dichloro-6-(2-phenylethyl)pyrimidine

InChI

InChI=1S/C12H10Cl2N2/c13-11-8-10(15-12(14)16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

LQROXLLINZAYQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The physicochemical and biological properties of 2,4-Dichloro-6-phenethylpyrimidine are influenced by substituent variations at positions 2, 4, and 5. Below is a comparative analysis with structurally related pyrimidines:

Substituent Effects at Position 6

  • Molecular weight: 163 g/mol; mp: 44–47°C; bp: 219°C .
  • 2,4-Dichloro-6-phenylpyrimidine (CAS 26032-72-4):
    • The phenyl group provides moderate hydrophobicity but lacks the flexibility of the phenethyl chain. Structural studies show dihedral angles between phenyl and pyrimidine rings (29.41°–46.32°), suggesting conformational variability .
  • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine :
    • The electron-withdrawing trifluoromethyl group enhances electrophilicity, favoring reactions like nucleophilic substitution. Such derivatives are prevalent in agrochemicals .

Halogenation Patterns

  • 4-Chloro-6-methylpyrimidine (CAS 3435-25-4):
    • Single chlorine at position 4 reduces reactivity compared to dihalogenated analogs. Used as a reference material in regulatory-compliant syntheses .

Fused-Ring Systems

  • Such compounds are explored in kinase inhibitors .

Data Tables: Key Comparative Properties

Compound Name CAS Number Molecular Weight (g/mol) Substituents (Positions 2, 4, 6) mp (°C) Key Applications
This compound Not Provided ~279.1* Cl, Cl, phenethyl N/A ER-CBIs, drug discovery
2,4-Dichloro-6-methylpyrimidine 5424-21-5 163.0 Cl, Cl, methyl 44–47 Intermediate in agrochemicals
2,4-Dichloro-6-phenylpyrimidine 26032-72-4 235.1 Cl, Cl, phenyl N/A Structural studies
4-Chloro-6-methylpyrimidine 3435-25-4 128.6 H, Cl, methyl N/A Reference standard
2,4-Dichloro-6-(trifluoromethyl)pyrimidine 1820711-06-5 369.2 Cl, Cl, CF3 N/A Fluorinated drug analogs

*Calculated based on molecular formula.

Binding Affinity and ER-CBI Activity

  • In ER-CBIs, the 6-phenethyl group in this compound confers higher binding affinity (Ki approaching submicromolar) compared to 6-alkyl analogs (e.g., 6-isoamyl, Ki ~29–49 μM) due to enhanced hydrophobic interactions with the coactivator groove .
  • Replacement of phenethyl with smaller groups (e.g., methyl) reduces steric complementarity, diminishing inhibitory potency .

Thermodynamic and Solubility Profiles

  • Phenethyl-substituted derivatives exhibit lower aqueous solubility than methyl or methoxy analogs, necessitating formulation optimization for in vivo studies .
  • Fluorinated analogs (e.g., trifluoromethyl) display improved membrane permeability but may incur metabolic instability due to oxidative defluorination .

Q & A

Q. What are the recommended safety protocols for handling 2,4-Dichloro-6-phenethylpyrimidine in laboratory settings?

  • Methodological Answer: Handling requires adherence to hazard-specific guidelines. Key precautions include:
  • Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles to avoid direct contact.
  • Ventilation: Perform reactions in a fume hood to prevent inhalation of vapors or dust.
  • Waste Disposal: Segregate waste and transfer it to certified hazardous waste management services to mitigate environmental contamination .
  • First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested.
    Safety phrases like H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and protocols such as P264+P280 (wash hands and wear protective gloves) should guide procedures .

Q. What synthetic routes are commonly employed to synthesize this compound?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions:
  • Nucleophilic Substitution: Reacting phenethylamine with chlorinated pyrimidine precursors under controlled conditions (e.g., anhydrous solvents, 60–80°C).
  • Catalytic Cross-Coupling: Palladium-mediated coupling of aryl halides with pyrimidine intermediates to introduce the phenethyl group .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%).
    Yields depend on reaction time, temperature, and stoichiometric ratios of reagents.

Q. How is structural characterization of this compound validated?

  • Methodological Answer: Analytical techniques include:
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrimidine carbons at δ 155–165 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 283.05 for C12_{12}H10_{10}Cl2_2N2_2).
  • X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and dihedral angles for stereochemical validation .

Advanced Research Questions

Q. How can computational methods like DFT optimize the electronic properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
  • Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with reactivity and charge-transfer potential.
  • Electrostatic Potential (ESP): Chlorine atoms act as electrophilic centers, guiding functionalization strategies .
  • Thermodynamic Stability: Gibbs free energy changes (ΔG) assess reaction feasibility under varying conditions.
    Software like Gaussian or ORCA facilitates these simulations, with validation against experimental IR/Raman spectra .

Q. What strategies resolve crystallographic challenges in analyzing this compound derivatives?

  • Methodological Answer: Common issues and solutions include:
  • Twinned Crystals: Use SHELXL for twin refinement with HKLF5 format to deconvolute overlapping reflections .
  • Disorder: Apply restraints (e.g., SIMU, DELU) to model disordered phenethyl groups.
  • High-Resolution Data: Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for small-molecule refinements .
    Validation tools like PLATON check for missed symmetry or solvent-accessible voids.

Q. How does structural modification of this compound enhance its biological activity?

  • Methodological Answer: Structure-Activity Relationship (SAR) studies suggest:
  • Substituent Effects: Adding electron-withdrawing groups (e.g., -NO2_2) at the 4-position increases kinase inhibition (IC50_{50} < 1 μM) .
  • Heterocycle Fusion: Pyrrolo[2,3-d]pyrimidine derivatives exhibit improved anticancer activity (e.g., IC50_{50} = 0.8 μM against HeLa cells) via topoisomerase II inhibition .
  • Bioisosteric Replacement: Replacing chlorine with fluorinated groups enhances metabolic stability while retaining potency .

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